

Comprehensive Technical Guide: Methyl 4-chlorosulfonyl-2-methylbenzoate

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Compound of Interest

Compound Name:	Methyl 4-(chlorosulfonyl)-2-methylbenzoate
CAS No.:	1334148-42-3
Cat. No.:	B1525866

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Executive Summary

Methyl 4-chlorosulfonyl-2-methylbenzoate is a highly versatile, bifunctional electrophilic building block widely utilized in medicinal chemistry, agrochemical development, and materials science. Featuring both a highly reactive sulfonyl chloride moiety and a modifiable methyl ester, this compound serves as a critical intermediate for synthesizing complex sulfonamides and sulfonate esters^[1].

This whitepaper provides an in-depth analysis of its structural properties, details the mechanistic rationale behind its synthesis, and outlines a field-validated experimental protocol tailored for drug development professionals.

Structural and Physicochemical Profiling

The molecular architecture of methyl 4-chlorosulfonyl-2-methylbenzoate consists of a central benzene ring substituted with a methyl ester at the C1 position, a methyl group at C2, and a chlorosulfonyl group at C4.

- IUPAC Name: **methyl 4-(chlorosulfonyl)-2-methylbenzoate**
- CAS Registry Number: 1334148-42-3[1]

The presence of the electron-withdrawing ester and sulfonyl chloride groups makes the aromatic ring electron-deficient. Simultaneously, the C2 methyl group provides steric shielding that can influence downstream nucleophilic attacks at the ester carbonyl, providing a layer of regiocontrol during late-stage functionalization.

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

Property	Value
IUPAC Name	methyl 4-(chlorosulfonyl)-2-methylbenzoate
CAS Number	1334148-42-3
Molecular Formula	C9H9ClO4S
Molecular Weight	248.68 g/mol
SMILES	<chem>CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)OC</chem>
Appearance	Solid (White to pale yellow powder)
Storage Conditions	2-8 °C (Highly moisture sensitive)

Mechanistic Synthesis Strategy

The Regioselectivity Challenge

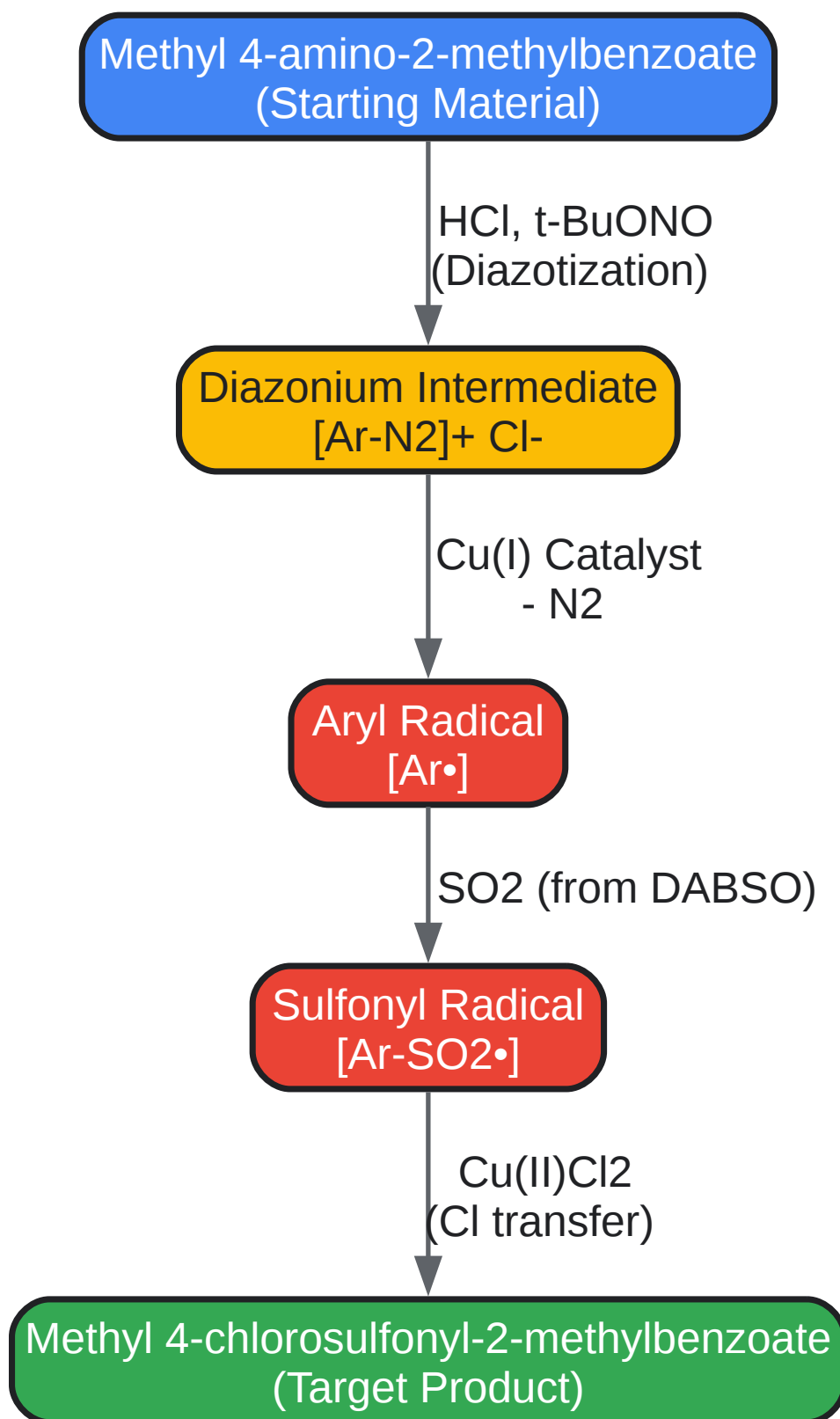
In classical organic synthesis, direct electrophilic aromatic substitution (e.g., using chlorosulfonic acid) on methyl 2-methylbenzoate is highly problematic for yielding the 4-isomer. The methyl group (an ortho/para director) and the methyl ester (a meta director) synergistically direct incoming electrophiles to the 5-position. Therefore, synthesizing the 4-chlorosulfonyl isomer requires a pre-functionalized scaffold to bypass these electronic and steric barriers.

The Sandmeyer-Type Chlorosulfonylation

To achieve absolute regiocontrol, the synthesis relies on the Sandmeyer-type chlorosulfonylation of [2][3]. Historically, this Meerwein-variant reaction required highly corrosive and toxic SO₂ gas [4]. However, state-of-the-art protocols now utilize DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable, solid SO₂ surrogate, drastically improving safety and scalability [5].

The reaction proceeds via a single-electron transfer (SET) radical mechanism:

- **Diazotization:** The aniline is converted to a diazonium salt using an alkyl nitrite and HCl.
- **Radical Generation:** A Cu(I) species (generated in situ from the CuCl₂ catalyst) reduces the diazonium ion, extruding nitrogen gas to form an aryl radical.
- **Sulfonylation:** The highly reactive aryl radical traps SO₂ (released dynamically from DABSO) to form a sulfonyl radical.
- **Chlorine Transfer:** The sulfonyl radical abstracts a chlorine atom from the Cu(II)Cl₂ complex, yielding the final sulfonyl chloride and regenerating the Cu(I) catalyst [5].



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Mechanistic pathway of the Cu-catalyzed Sandmeyer chlorosulfonylation using DABSO.

Validated Experimental Protocol

System Self-Validation: The following methodology utilizes DABSO to eliminate the need for specialized gas-handling equipment, ensuring high reproducibility[5]. The protocol couples diazotization directly with radical trapping to prevent the dangerous accumulation of energetic diazonium intermediates.

Materials Required

- Starting Material: Methyl 4-amino-2-methylbenzoate (1.0 equiv)[2]
- SO₂ Surrogate: DABSO (0.6 equiv)[5]
- Catalyst: Copper(II) chloride (CuCl₂) (0.05 equiv)[5]
- Reagents: tert-Butyl nitrite (t-BuONO) or 32% aqueous HCl / NaNO₂[5]
- Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology

- Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add methyl 4-amino-2-methylbenzoate (10.0 mmol, 1.65 g), DABSO (6.0 mmol, 1.44 g), and CuCl₂ (0.5 mmol, 67 mg)[5].
- Atmospheric Control: Seal the flask with a rubber septum and subject it to three cycles of vacuum and nitrogen backfilling to establish a strictly inert atmosphere.
- Solvation: Inject anhydrous MeCN (50 mL) to achieve a 0.2 M concentration of the amine. Stir the suspension at room temperature[5].
- Controlled Diazotization: Cool the reaction mixture to 18 °C using a cold-water bath. Dropwise, add 37% aqueous HCl (20.0 mmol) followed by the highly controlled, dropwise addition of tert-butyl nitrite (12.0 mmol)[5].
 - Causality Note: The slow addition is critical; it ensures the diazonium salt is consumed by the copper catalyst as rapidly as it is formed, mitigating explosion risks and preventing off-target azo-coupling.

- **Reaction Monitoring:** Allow the mixture to stir at room temperature for 2–4 hours. Monitor the complete consumption of the starting aniline via TLC (Hexanes/EtOAc) or LC-MS.
- **Workup & Isolation:** Dilute the reaction mixture with ethyl acetate (100 mL). Wash sequentially with water (2 x 50 mL) to remove copper salts, and saturated aqueous NaCl (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification & Storage:** Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to afford methyl 4-chlorosulfonyl-2-methylbenzoate.
 - **Causality Note:** Transfer the purified solid immediately to an airtight container backfilled with argon and store at 2-8 °C. Sulfonyl chlorides are highly hygroscopic and will readily hydrolyze to the corresponding sulfonic acid if exposed to ambient moisture[5].

Downstream Applications in Drug Development

Methyl 4-chlorosulfonyl-2-methylbenzoate is a highly prized intermediate due to its orthogonal reactivity profile:

- **Sulfonamide Synthesis:** The highly electrophilic sulfonyl chloride reacts rapidly with primary and secondary amines in the presence of a non-nucleophilic base (e.g., DIPEA or pyridine) to yield sulfonamides[4][5]. This is a foundational step in synthesizing carbonic anhydrase inhibitors, diuretics, and targeted kinase inhibitors.
- **Ester Saponification/Functionalization:** Post-sulfonylation, the C1 methyl ester can be selectively hydrolyzed using LiOH in THF/H₂O to yield the corresponding benzoic acid. This acid can subsequently undergo amide coupling (e.g., using HATU/EDC) to further extend the molecular scaffold into complex active pharmaceutical ingredients (APIs).

References

- Title: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO₂ Surrogate Source: Organic Chemistry Portal / Org. Lett. URL:[[Link](#)]
- Title: Methyl 4-amino-2-methylbenzoate | C₉H₁₁NO₂ | CID 11672721 Source: PubChem, National Institutes of Health URL:[[Link](#)]

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Sources

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- [3. scbt.com \[scbt.com\]](#)
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